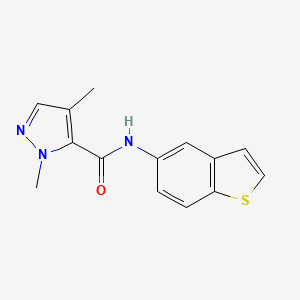
N-(1-benzothiophen-5-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzothiophen-5-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of this compound is the sigma-1 receptor (S1R) . The S1R is a highly conserved protein, present in plasma and endoplasmic reticulum (ER) membranes and enriched in mitochondria-associated ER membranes (MAMs) . It plays a crucial role in modulating ER-mitochondria Ca2+ transfer and activation of the ER stress pathways .
Mode of Action
The compound acts as a ligand for the sigma-1 receptor . It binds to the receptor and modulates its activity. This modulation affects the transfer of calcium ions between the ER and mitochondria, and the activation of ER stress pathways .
Biochemical Pathways
The sigma-1 receptor is involved in several biochemical pathways. It plays a role in the regulation of ER-mitochondria Ca2+ transfer and the activation of ER stress pathways . Dysfunctions in these pathways contribute to neurodegenerative processes in pathologies such as Alzheimer’s disease, Parkinson’s disease, Huntington’s disease, or Amyotrophic Lateral Sclerosis .
Pharmacokinetics
It is known that the compound has amicromolar affinity towards the sigma-1 receptor .
Result of Action
The activation of the sigma-1 receptor by this compound leads to the modulation of ER-mitochondria Ca2+ transfer and the activation of ER stress pathways . This can have a neuroprotective effect, preventing neurodegeneration induced by Amyloid-b protein . This makes the compound a potential therapeutic agent for neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzothiophen-5-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide typically involves the reaction of 1-benzothiophene-5-carboxylic acid with 1,4-dimethyl-1H-pyrazole-5-amine under specific conditions. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-assisted synthesis, which has been shown to provide rapid and efficient access to benzothiophene derivatives . This method involves the irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at elevated temperatures.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzothiophen-5-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of strong nucleophiles such as sodium hydride or potassium tert-butoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiophene ring can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.
Scientific Research Applications
N-(1-benzothiophen-5-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound is being investigated for its potential as an anticancer agent and as a modulator of various biological pathways.
Industry: It is used in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
N-(1-benzothiophen-5-yl)-4-methylsulfonylbenzamide: This compound has similar structural features but differs in its functional groups, leading to different biological activities.
N-(1-benzothiophen-5-yl)-3-phenylacrylamide: Another related compound with distinct applications in medicinal chemistry.
Uniqueness
N-(1-benzothiophen-5-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of the benzothiophene and pyrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(1-benzothiophen-5-yl)-2,4-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-9-8-15-17(2)13(9)14(18)16-11-3-4-12-10(7-11)5-6-19-12/h3-8H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCAALZARXFKOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)C(=O)NC2=CC3=C(C=C2)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
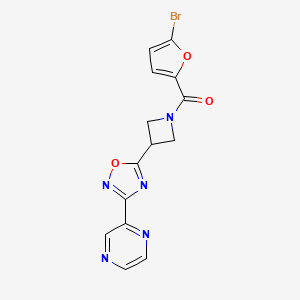
![(Z)-2-(2-((3,5-dimethoxybenzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetic acid](/img/structure/B2476033.png)
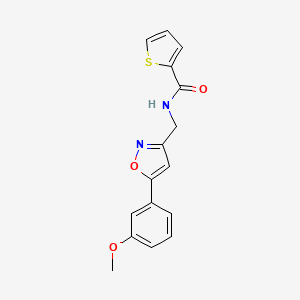
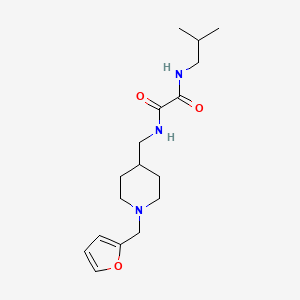
![7-(2-Chlorophenyl)-2-oxobenzo[d][1,3]oxathiol-5-yl 2-chlorobenzoate](/img/structure/B2476037.png)

![N-(4-ethoxyphenyl)-2-({3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2476041.png)
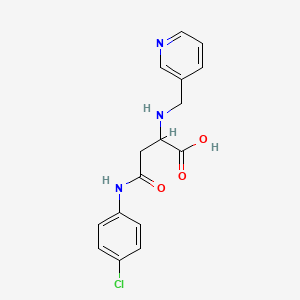
![1-[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2476043.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[1-(1H-imidazol-1-yl)propan-2-yl]propanamide](/img/structure/B2476047.png)
![3-Fluorosulfonyloxy-5-[oxolan-3-yl(prop-2-ynyl)carbamoyl]pyridine](/img/structure/B2476050.png)
![2-(2-Ethoxyethyl)-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2476052.png)
![1-benzhydryl-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea](/img/structure/B2476053.png)
